molecular formula C14H14O3 B14709445 Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- CAS No. 13826-12-5

Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-

Cat. No.: B14709445
CAS No.: 13826-12-5
M. Wt: 230.26 g/mol
InChI Key: HDBZZKGKMSTWEK-UHFFFAOYSA-N
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Description

Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- is an organic compound with the molecular formula C14H14O3. It is a derivative of benzenemethanol, featuring a phenoxy group substituted with a hydroxymethyl group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- typically involves the reaction of benzenemethanol with 4-(hydroxymethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with precise control over reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The phenoxy group can be reduced to form a phenol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-[4-(carboxymethyl)phenoxy]benzenemethanol.

    Reduction: Formation of 3-[4-(hydroxyphenyl)phenoxy]benzenemethanol.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenoxy group can interact with various enzymes and receptors, modulating their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 3-phenoxy-
  • Benzenemethanol, 4-(hydroxymethyl)phenoxy-
  • Benzenemethanol, 3-[4-(methoxymethyl)phenoxy]-

Uniqueness

Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]- is unique due to the presence of both a phenoxy group and a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The hydroxymethyl group enhances its reactivity and potential for further functionalization, while the phenoxy group contributes to its stability and interaction with biological targets.

Properties

CAS No.

13826-12-5

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

[4-[3-(hydroxymethyl)phenoxy]phenyl]methanol

InChI

InChI=1S/C14H14O3/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,15-16H,9-10H2

InChI Key

HDBZZKGKMSTWEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)CO)CO

Origin of Product

United States

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